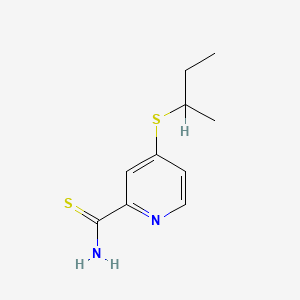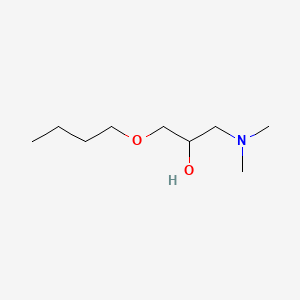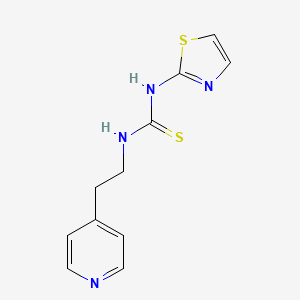
Thiourea, N-(2-(4-pyridinyl)ethyl)-N'-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-(4-pyridinyl)ethyl)-N’-2-thiazolyl- is a heterocyclic compound that contains both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N-(2-(4-pyridinyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-aminothiazole with 2-(4-pyridinyl)ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Thiourea, N-(2-(4-pyridinyl)ethyl)-N’-2-thiazolyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N-(2-(4-pyridinyl)ethyl)-N’-2-thiazolyl- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(4-pyridinyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Thiourea, N-(2-(4-pyridinyl)ethyl)-N’-phenyl-
- Thiourea, N-(2-(4-pyridinyl)ethyl)-N’-methyl-
- Thiourea, N-(2-(4-pyridinyl)ethyl)-N’-benzyl-
Comparison: Thiourea, N-(2-(4-pyridinyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of both pyridine and thiazole rings, which confer distinct electronic and steric properties. This structural feature enhances its ability to interact with various biological targets and makes it a versatile compound in synthetic chemistry. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Properties
CAS No. |
172505-84-9 |
|---|---|
Molecular Formula |
C11H12N4S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(2-pyridin-4-ylethyl)-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C11H12N4S2/c16-10(15-11-14-7-8-17-11)13-6-3-9-1-4-12-5-2-9/h1-2,4-5,7-8H,3,6H2,(H2,13,14,15,16) |
InChI Key |
RBUMOGNHQFQUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCNC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


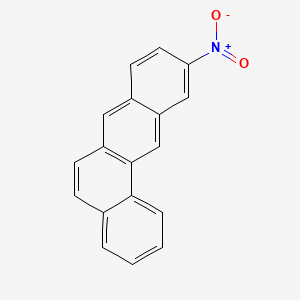

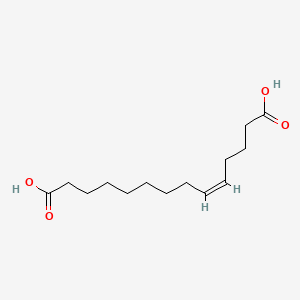

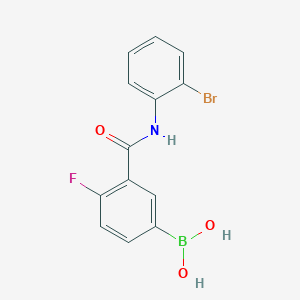
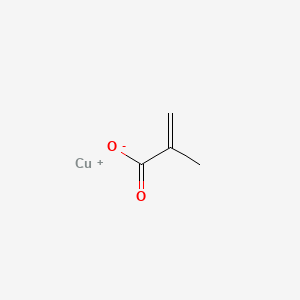
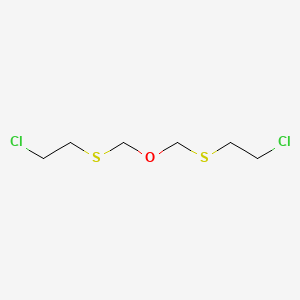


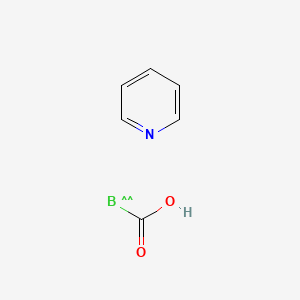
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
